Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)-

Description

Chemical Identity and Nomenclature of 6-Chloro-4-Nitro-2-(Trifluoromethyl)-1H-Benzimidazole

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

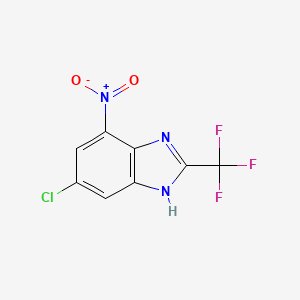

The systematic name for this compound, as per International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 6-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole . This nomenclature reflects the substituents’ positions on the benzimidazole core, a bicyclic structure comprising a benzene ring fused to an imidazole ring.

Structural Breakdown:

- Benzimidazole core : The parent structure consists of a benzene ring (positions 4–7) fused to an imidazole ring (positions 1–3).

- Substituents :

- Chloro (-Cl) at position 6 (benzene ring).

- Nitro (-NO~2~) at position 4 (benzene ring).

- Trifluoromethyl (-CF~3~) at position 2 (imidazole ring).

The numbering prioritizes the lowest possible locants for substituents, with nitro (-NO~2~) taking precedence due to its higher priority in the IUPAC hierarchy. The structural formula is represented as:

Chemical Structure Depiction

CF3

|

Cl─C6─C5─C4─NO2

| |

N1─C2─N3

The corresponding SMILES notation is C1=C(C=C(C2=C1N=C(N2)C(F)(F)F)Cl)[N+](=O)[O-], which encodes the connectivity and substituent positions.

Chemical Abstracts Service Registry Number and Molecular Formula Analysis

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number 3671-18-9 . Its molecular formula, C~8~H~3~ClF~3~N~3~O~2~ , provides a precise stoichiometric breakdown:

| Property | Value |

|---|---|

| Molecular Formula | C~8~H~3~ClF~3~N~3~O~2~ |

| Molecular Weight | 265.57 g/mol |

| Exact Mass | 264.987 Da |

| XLogP3 (Partition Coefficient) | 3.67 |

The formula confirms the presence of eight carbon atoms, three hydrogens, one chlorine, three fluorines, three nitrogens, and two oxygen atoms. The trifluoromethyl group contributes to the compound’s high electronegativity and lipophilicity, as evidenced by the XLogP3 value.

Isomeric Considerations and Tautomeric Forms

Positional Isomerism:

The compound exhibits positional isomerism due to the potential rearrangement of substituents on the benzimidazole core. For example:

- 4-Chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS 4228-91-5) represents an isomer where the chloro and nitro groups occupy positions 4 and 6, respectively.

- 6-Chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole (CAS 3671-18-9) is the subject compound, with substituents in distinct positions.

| Isomer | CAS Registry Number | Substituent Positions (Chloro/Nitro) |

|---|---|---|

| 4-Chloro-6-nitro derivative | 4228-91-5 | 4 (Cl), 6 (NO~2~) |

| 6-Chloro-4-nitro derivative | 3671-18-9 | 6 (Cl), 4 (NO~2~) |

Tautomerism:

Benzimidazoles undergo annular tautomerism , where the hydrogen atom on the imidazole nitrogen (N1 or N3) migrates, producing 1H- and 3H-tautomers. For this compound:

- The 1H-tautomer (proton on N1) is the predominant form due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which destabilize the 3H-form.

- Tautomeric equilibrium is influenced by solvent polarity and temperature. Nuclear magnetic resonance (NMR) studies on analogous benzimidazoles reveal that polar solvents like dimethyl sulfoxide favor the 1H-tautomer.

Tautomeric Forms :

1H-Tautomer: H on N1 3H-Tautomer: H on N3

CF3 CF3

| |

Cl─C6─C5─C4─NO2 Cl─C6─C5─C4─NO2

| | | |

N1─C2─N3 N1─C2─N3─H

The nitro group’s strong electron-withdrawing nature further stabilizes the 1H-form by reducing electron density at N3, making protonation at N1 more favorable.

Properties

CAS No. |

3671-18-9 |

|---|---|

Molecular Formula |

C8H3ClF3N3O2 |

Molecular Weight |

265.57 g/mol |

IUPAC Name |

6-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3ClF3N3O2/c9-3-1-4-6(5(2-3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) |

InChI Key |

STOJWTVNHAJLBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-chloro-2-(trifluoromethyl)benzimidazole, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic displacement due to the electron-withdrawing effects of adjacent nitro and trifluoromethyl groups.

Key Reactions and Conditions:

Mechanistic Insight :

The nitro group at position 4 enhances electrophilicity at C6 via resonance and inductive effects, facilitating nucleophilic attack. Reactions typically occur in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate nucleophiles .

Reduction Reactions

The nitro group at position 4 is selectively reduced to an amine under catalytic hydrogenation.

Experimental Data:

| Conditions | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol | 4-Amino-6-chloro-2-(trifluoromethyl)benzimidazole | 10% Pd/C | 85% | |

| NaBH₄/CuCl₂, THF | 4-Amino-6-chloro-2-(trifluoromethyl)benzimidazole | — | 63% |

Applications :

The resulting amine serves as a precursor for further functionalization, such as acylation or sulfonylation, to develop bioactive derivatives .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at positions 5 and 7, which are activated by the electron-donating imidazole nitrogen.

Notable Reactions:

| Reagent | Position Substituted | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-6-chloro-4-nitro-2-(trifluoromethyl)benzimidazole | |

| SO₃, H₂SO₄ | C7 | 7-Sulfo-6-chloro-4-nitro-2-(trifluoromethyl)benzimidazole |

Regioselectivity :

The trifluoromethyl group at C2 deactivates the ring but directs electrophiles to meta positions relative to itself .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions.

Examples:

Nitro Group Reactivity:

-

Oxidation : Resistant to further oxidation under standard conditions due to the electron-deficient ring.

-

Cyclization : Reacts with thiourea to form benzimidazo[2,1-b]thiazole derivatives under acidic conditions.

Trifluoromethyl Stability:

The CF₃ group remains inert toward most reagents, including strong acids and bases, ensuring its retention during synthetic modifications .

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Analgesic Activities

Recent studies have highlighted the analgesic and anti-inflammatory properties of benzimidazole derivatives. For instance, compounds similar to Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- have shown significant reductions in edema and pain responses in animal models.

| Compound | Activity Type | Dosage | Effectiveness |

|---|---|---|---|

| Compound 147 | Analgesic | 50 mg/kg | Decreased writhing (17% vs. 12% for aspirin) |

| Compound 152 | Anti-inflammatory | NA | 74.17% inhibition (vs. 57.79% for indomethacin) |

These findings suggest that modifications at specific positions on the benzimidazole ring can enhance therapeutic efficacy against inflammation and pain .

2. Antiparasitic Applications

The benzimidazole class has been extensively researched for its antiparasitic properties. For example, substituted benzimidazoles have been reported to effectively control various animal parasites, including insects and acarina. A notable patent describes the use of these compounds as systemic parasiticides .

3. Anticancer Potential

Emerging research indicates that benzimidazole derivatives may possess anticancer properties. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Analgesic Activity Evaluation

A study evaluated the analgesic activity of several benzimidazole derivatives, including Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- . The results indicated that these compounds exhibited a dose-dependent response in reducing pain in animal models compared to standard analgesics like diclofenac.

Case Study 2: Antiparasitic Efficacy

In another study focusing on parasitic control, a series of benzimidazole derivatives were tested for their effectiveness against common livestock parasites. The results showed that certain derivatives significantly reduced parasite load compared to untreated controls, indicating their potential as effective veterinary medicines .

Mechanism of Action

The mechanism of action of 6-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Substitution at Position 4: Nitro vs. Trifluoromethyl

- 6-Chloro-2,4-Bis(trifluoromethyl)-1H-Benzimidazole (CAS 89427-09-8): Molecular formula: C₉H₃ClF₆N₂ (MW: 288.575) . Unlike the target compound, this derivative replaces the nitro group at position 4 with a second trifluoromethyl group.

Halogen Variation at Position 6: Chloro vs. Bromo

- 6-Bromo-4-Nitro-2-(Trifluoromethyl)Benzimidazole (CAS 6609-36-5):

- Molecular formula: C₈H₃BrF₃N₃O₂ (MW: 310.028) .

- Bromine’s larger atomic radius and higher electronegativity compared to chlorine may enhance halogen bonding in DNA or protein interactions.

- The bromo derivative’s higher molecular weight and hydrophobicity could improve membrane permeability but reduce solubility.

Substituent Diversity at Position 2: Trifluoromethyl vs. Methyl

- 4-Chloro-2-Methyl-6-(Trifluoromethyl)-1H-Benzimidazole (CAS 1211010-30-8): Molecular formula: C₉H₆ClF₃N₂ (MW: 232.6) . The methyl group’s smaller size may allow tighter packing in crystal structures compared to trifluoromethyl .

Multiple Halogen Substitutions

Antimicrobial and DNA-Binding Properties

- The nitro group in the target compound is associated with DNA intercalation and antimicrobial activity. For example, fluorinated benzimidazole analogs with nitro groups exhibit potent biofilm-eradicating properties against methicillin-resistant Staphylococcus aureus (MRSA) .

- In docking studies, trifluoromethyl groups form hydrogen bonds with residues like ARG96 and GLN72 in enzyme active sites, suggesting a mechanism for enzyme inhibition .

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- features a benzimidazole core with specific substitutions that enhance its biological activity. The presence of the nitro group and trifluoromethyl moiety significantly influences its lipophilicity and overall pharmacokinetic properties, making it a candidate for various therapeutic applications.

1. Antifungal Activity

Benzimidazole derivatives are well-documented for their antifungal properties. The compound has shown notable effectiveness against various fungal strains. A study indicated that derivatives containing the nitro group exhibit enhanced antifungal activity compared to their non-nitro counterparts.

| Compound Name | Antifungal Activity | Reference |

|---|---|---|

| Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- | Effective against multiple fungal strains | |

| Benzimidazole, 6-chloro-2-(trifluoromethyl) | Moderate antifungal activity |

2. Anticancer Potential

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, some derivatives have been evaluated for their cytotoxic effects on tumor cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma). The results demonstrated significant cytotoxicity, suggesting that structural modifications can lead to enhanced activity against cancer cells .

Case Study: Cytotoxicity Tests

- Cell Lines Tested : A549 and WM115

- Method : WST-1 assay to determine cell viability

- Findings : Compounds exhibited IC50 values indicating potent cytotoxic effects.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives is crucial in understanding their biological efficacy. The introduction of trifluoromethyl groups has been shown to improve the pharmacological profiles of these compounds by enhancing their interaction with biological targets .

Comparative Analysis of Related Compounds

To better understand the position of Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- within its class, a comparative analysis with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- | Nitro group; trifluoromethyl substitution | Antifungal, anticancer |

| Benzimidazole, 6-chloro-2-(trifluoromethyl) | Single trifluoromethyl group | Antimicrobial |

| Benzothiazole derivatives | Different heteroatoms | Herbicidal activity |

Pharmacological Applications

The pharmacological applications of Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- extend beyond antifungal and anticancer activities. Research indicates potential uses in treating various conditions due to its broad-spectrum bioactivity. This includes:

Q & A

Q. What are the recommended synthetic routes for preparing 6-chloro-4-nitro-2-(trifluoromethyl)benzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of trifluoromethyl-substituted benzimidazoles often employs copper-catalyzed cross-coupling reactions. For example, Cu(I)/TMEDA-catalyzed coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with amines can introduce the trifluoromethyl group at the 2-position . Nitration and chlorination steps must be carefully optimized: nitration typically requires mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration, while chlorination may use POCl₃ or SOCl₂ as reagents. Purity is enhanced via recrystallization in ethanol or acetonitrile, monitored by HPLC (C18 column, methanol/water mobile phase) .

Q. How can spectroscopic techniques (e.g., FTIR, NMR, HRMS) confirm the structure of this benzimidazole derivative?

- Methodological Answer :

- FTIR : Key peaks include N-H stretching (~3200–3400 cm⁻¹ for benzimidazole NH), C-F stretches (1100–1250 cm⁻¹), and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .

- ¹H/¹³C NMR : The aromatic proton environment (e.g., deshielded protons near electron-withdrawing groups) and trifluoromethyl carbon (~120 ppm, quartet due to ¹JCF coupling) are diagnostic .

- HRMS : Exact mass matching (e.g., C₈H₄ClF₃N₃O₂ requires [M+H]⁺ = 298.9892) confirms molecular formula .

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄), as nitro and trifluoromethyl groups pose explosion and reactivity risks .

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact. Emergency eyewash stations and neutral-pH skin decontamination solutions (e.g., 5% NaHCO₃) are mandatory .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste under EPA guidelines .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorogenic assays for target enzymes (e.g., proteases, kinases) using substrates like FITC-casein .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) reveals planarity of the benzimidazole core and substituent orientations. Key parameters include bond lengths (e.g., C-F: ~1.33 Å) and angles (e.g., C-Nitro-C: ~120°). Non-covalent interactions (e.g., C-H···π, π-π stacking) stabilize the crystal lattice and inform solubility/packing behavior . For nitro group disorder, refinement using PART instructions in SHELXL is recommended .

Q. What computational strategies (e.g., DFT, molecular docking) predict its reactivity and target binding affinity?

- Methodological Answer :

- DFT : Gaussian 09 with B3LYP/6-311++G(d,p) calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine dipole moments .

- Docking : AutoDock Vina screens against protein targets (e.g., EGFR kinase PDB:1M17). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues (e.g., Lys721) .

Q. How do structural modifications (e.g., replacing nitro with cyano) impact biological activity and stability?

- Methodological Answer :

- SAR Studies : Nitro groups enhance electron deficiency, improving DNA intercalation but increasing metabolic lability. Cyano substitution reduces redox activity, enhancing plasma stability (t½ > 6 hrs in rat liver microsomes) .

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic (nitro→amine) or photolytic pathways .

Q. How to address contradictions in reported toxicity data for similar benzimidazoles?

- Methodological Answer :

- Meta-Analysis : Cross-reference OECD guideline studies (e.g., acute oral toxicity in rats) with in silico predictions (TEST software). Discrepancies often arise from impurity profiles (e.g., residual solvents in older syntheses) .

- Mechanistic Toxicology : ROS assays (DCFH-DA probe) and CYP450 inhibition screens clarify hepatotoxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.